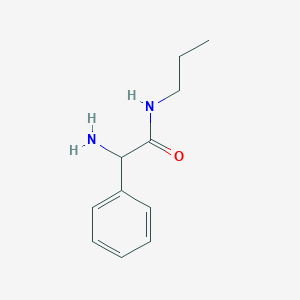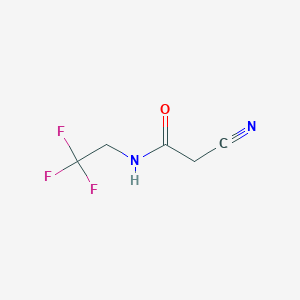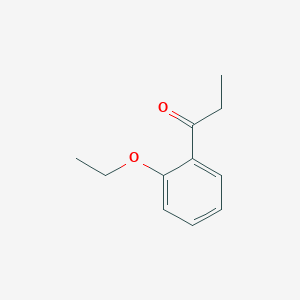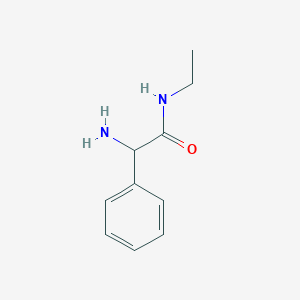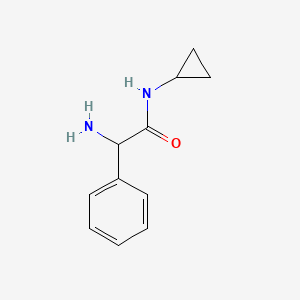![molecular formula C12H10N4 B7808398 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B7808398.png)
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a triazolopyridine core, which is known for its diverse biological activities and potential therapeutic applications. The presence of an aniline group further enhances its chemical reactivity and potential for functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-hydrazinopyridines, which undergo cyclization with formic acid or orthoesters to form the triazolopyridine ring . Other condensation agents such as Lawesson’s reagent and hypervalent iodine reagents can also be employed .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mecanismo De Acción
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1 . These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. By inhibiting these targets, the compound can induce apoptosis and cell cycle arrest in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Similar in structure but with different biological activities.
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with distinct chemical properties.
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral activity.
Uniqueness
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}aniline stands out due to its unique combination of a triazolopyridine core and an aniline group, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-10-5-3-4-9(8-10)12-15-14-11-6-1-2-7-16(11)12/h1-8H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQBBVUMTICHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(2-Bromophenyl)methyl]azetidine](/img/structure/B7808320.png)





